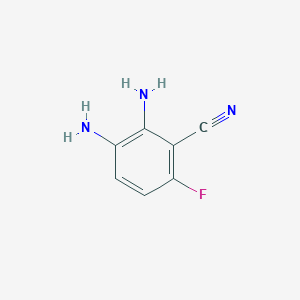![molecular formula C14H17Cl B2498769 1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane CAS No. 2287344-74-3](/img/structure/B2498769.png)
1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings due to its ability to enhance metabolic stability and improve pharmacokinetic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane typically involves the generation of the bicyclo[1.1.1]pentane core, followed by functionalization at specific positions. One common method is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . This process involves the photochemical transformation of [1.1.1]propellane into valuable bicyclo[1.1.1]pentane derivatives .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow processes to achieve high throughput and scalability. These methods allow for the efficient production of gram quantities of selected bicyclo[1.1.1]pentane building blocks .
化学反应分析
Types of Reactions
1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives .
科学研究应用
1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the design of bioisosteres to improve the pharmacokinetic properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, and other proteins involved in various biological processes .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere in drug design.
1-(Hydroxymethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane: A hydroxylated derivative with different reactivity and properties.
1-(Aminomethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane: An aminated derivative used in medicinal chemistry.
Uniqueness
1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane is unique due to its chloromethyl functional group, which allows for further chemical modifications. This versatility makes it a valuable intermediate in the synthesis of more complex molecules .
属性
IUPAC Name |
1-(chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c15-11-14-8-13(9-14,10-14)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDLPBUFNVAHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
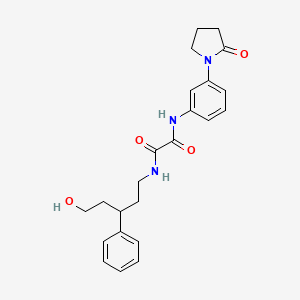
![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)
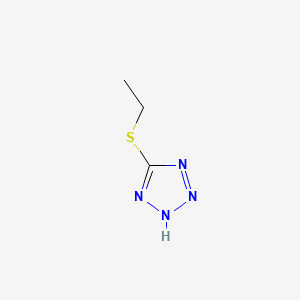
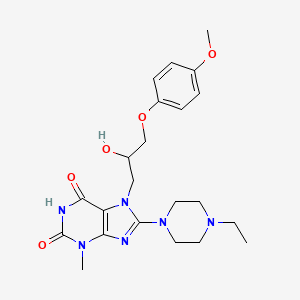
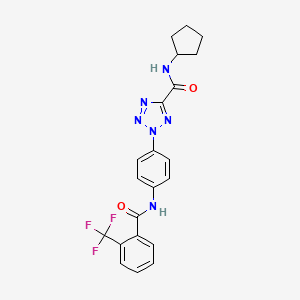
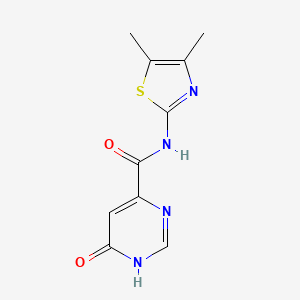
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)

![4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2498701.png)
![N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea](/img/structure/B2498703.png)
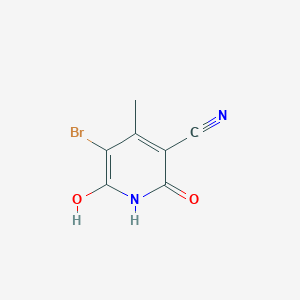
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2498706.png)
![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)
